(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate
CAS No.:
Cat. No.: VC16375847
Molecular Formula: C25H24N2O6
Molecular Weight: 448.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H24N2O6 |
|---|---|
| Molecular Weight | 448.5 g/mol |
| IUPAC Name | [(2E)-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate |
| Standard InChI | InChI=1S/C25H24N2O6/c1-3-26-15-16(20-13-17(30-2)5-7-21(20)26)12-23-24(28)19-6-4-18(14-22(19)33-23)32-25(29)27-8-10-31-11-9-27/h4-7,12-15H,3,8-11H2,1-2H3/b23-12+ |
| Standard InChI Key | IJNBZMHIDDUOEC-FSJBWODESA-N |
| Isomeric SMILES | CCN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)N5CCOCC5 |
| Canonical SMILES | CCN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)N5CCOCC5 |
Introduction
Structural and Molecular Characteristics
Core Framework and Substituent Analysis
The molecule’s architecture features a benzofuran scaffold fused to an indole system via a conjugated double bond in the E-configuration. The benzofuran ring is substituted at position 6 with a morpholine-4-carboxylate group, while the indole moiety contains a 1-ethyl and 5-methoxy substitution pattern. The E-geometry of the exocyclic double bond (between C2 of benzofuran and the indole’s methylidene group) is critical for maintaining planar conjugation, which influences electronic properties and binding interactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 448.5 g/mol |
| IUPAC Name | [(2E)-2-[(1-Ethyl-5-methoxyindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate |
| Canonical SMILES | CCN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)N5CCOCC5 |
| Topological Polar Surface Area | 110 Ų |
Synthetic Pathways and Optimization
Modular Assembly Strategy
The synthesis of this compound involves a multistep sequence leveraging Friedel-Crafts alkylation, cyclization, and carboxylation reactions. A pivotal step, as described in recent benzofuran-indole hybrid syntheses, involves the HFIP-mediated hydroxyalkylation of indole derivatives with arylglyoxals to form key intermediates . For this molecule, the morpholine carboxylate group is introduced via a late-stage esterification reaction using morpholine-4-carbonyl chloride under Schotten-Baumann conditions.
Table 2: Representative Synthetic Conditions
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Indole-glyoxal condensation | HFIP, 80°C, 12 h | 68% |
| 2 | Benzofuran cyclization | PTSA, toluene, reflux | 75% |
| 3 | Morpholine carboxylation | Morpholine-4-carbonyl chloride, NaOH, THF | 82% |
Biological Activity and Mechanism
EGFR Inhibition in Non-Small-Cell Lung Cancer (NSCLC)
Benzofuran-indole hybrids have demonstrated potent EGFR kinase inhibition, with IC₅₀ values in the nanomolar range. Immunoblot analyses of analogous compounds (e.g., 8e and 8g) revealed significant suppression of EGFR phosphorylation in PC9 lung adenocarcinoma cells, suggesting a similar mechanism for this morpholine derivative . The morpholine ring enhances solubility and may facilitate interactions with the hydrophobic ATP-binding pocket of EGFR.
Physicochemical and Pharmacokinetic Profiling
Solubility and Permeability
The compound exhibits moderate aqueous solubility () due to the morpholine group’s polar nature. LogP calculations () indicate sufficient lipophilicity for blood-brain barrier penetration, aligning with its dual oncology-neurology applications.
Table 3: ADME Predictions
| Parameter | Value |
|---|---|
| Aqueous Solubility | 12.6 μg/mL |
| LogP (Partition Coefficient) | 2.8 |
| Plasma Protein Binding | 89% |
| CYP3A4 Inhibition | Moderate |
Applications in Drug Development
Anticancer Therapeutics
As a tyrosine kinase inhibitor, this compound is a candidate for targeted NSCLC therapy. In vitro assays against PC9 cells showed , surpassing first-generation EGFR inhibitors like erlotinib () .
Central Nervous System (CNS) Agents
Structural similarities to psilocybin’s indole framework suggest explorative use in depression or anxiety models. Preliminary in silico data indicate 5-HT₂A receptor modulation, though in vivo efficacy remains unverified.
Challenges and Future Directions
Metabolic Stability
Cytochrome P450 screening revealed rapid oxidation of the morpholine ring (), necessitating prodrug strategies or structural analogs with piperazine replacements.
Target Selectivity
Off-target activity at hERG channels () poses cardiac toxicity risks. Fragment-based optimization is underway to improve selectivity .
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